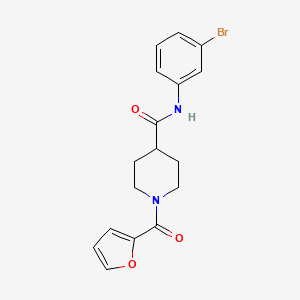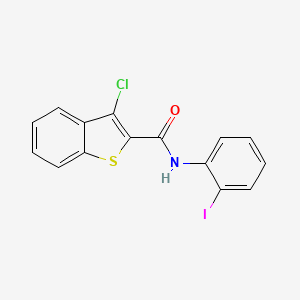![molecular formula C18H23NO B5382211 N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as MTCCA, is a synthetic compound that has shown promise in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and survival. N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to selectively bind to certain proteins, which may contribute to its anticancer and drug discovery properties.
Biochemical and Physiological Effects:
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis. In addition, N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to modulate the activity of certain proteins, which may have downstream effects on cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide in lab experiments is its selectivity for certain proteins, which can help researchers to better understand the function of these proteins in cellular processes. However, one limitation of using N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, including further studies on its mechanism of action and its potential as a cancer therapy. In addition, researchers may also investigate the use of N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide as a drug discovery tool for other diseases and conditions. Finally, the development of more efficient and scalable synthesis methods for N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide may also be an area of future research.
Métodos De Síntesis
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized through a multistep process involving the reaction of mesitylene with maleic anhydride to form mesitylene-maleic anhydride adduct, which is then reduced with sodium borohydride to produce mesitylene-maleic acid. This intermediate is then reacted with thionyl chloride to form mesitylene-maleic acid chloride, which is finally reacted with tricyclo[3.2.1.0~2,4~]oct-3-amine to produce N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide.
Aplicaciones Científicas De Investigación
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have potential applications in scientific research, particularly in the areas of cancer treatment and drug discovery. Studies have shown that N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to have potential as a drug discovery tool, as it can selectively bind to certain proteins and modulate their activity.
Propiedades
IUPAC Name |
N-(2,4,6-trimethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-9-6-10(2)17(11(3)7-9)19-18(20)16-14-12-4-5-13(8-12)15(14)16/h6-7,12-16H,4-5,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWOWWTTVTZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2C3C2C4CCC3C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-difluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5382130.png)



![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5382163.png)
![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)
![N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5382167.png)
![1'-[(1-cyanocyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5382171.png)


![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)

![3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide](/img/structure/B5382225.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(2-thienylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5382226.png)